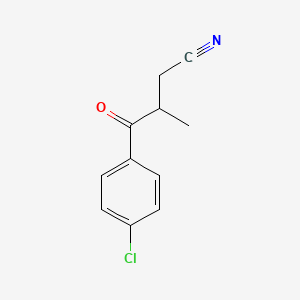
4-Chloro-I(2)-methyl-I(3)-oxobenzenebutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile: is an organic compound characterized by its unique structure, which includes a nitrile group, a ketone, and a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile typically involves multi-step organic reactions. One common method includes the alkylation of a chlorobenzene derivative followed by the introduction of a nitrile group through nucleophilic substitution. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products. The process may also include purification steps such as distillation or recrystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone to secondary alcohols.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or secondary alcohols.
Scientific Research Applications
Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes its use as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with active site residues, while the ketone and chlorobenzene moieties contribute to binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
Beta-Methyl-gamma-oxo-4-bromobenzenebutanenitrile: Similar structure but with a bromine atom instead of chlorine.
Beta-Methyl-gamma-oxo-4-fluorobenzenebutanenitrile: Contains a fluorine atom, which can alter its reactivity and biological activity.
Beta-Methyl-gamma-oxo-4-iodobenzenebutanenitrile: Iodine substitution can impact the compound’s physical and chemical properties.
Uniqueness: Beta-Methyl-gamma-oxo-4-chlorobenzenebutanenitrile is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with biological targets. The specific combination of functional groups in this compound makes it a valuable tool in synthetic chemistry and drug development.
Properties
CAS No. |
53012-96-7 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-methyl-4-oxobutanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-8(6-7-13)11(14)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3 |
InChI Key |
FBTPRYCHGBZBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
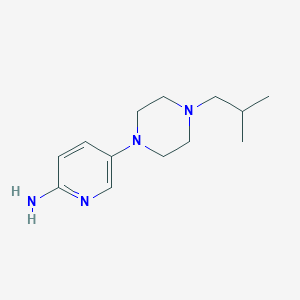
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
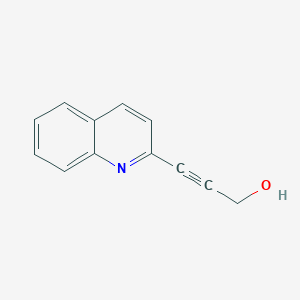
![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
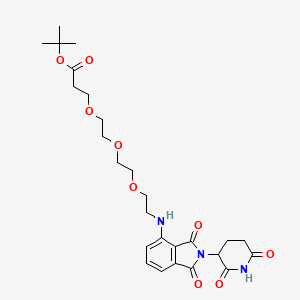
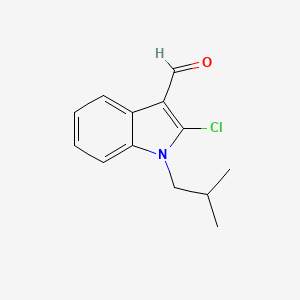

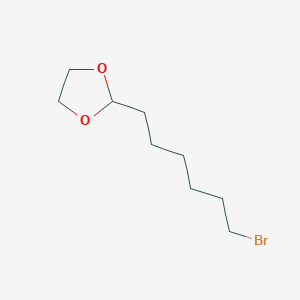
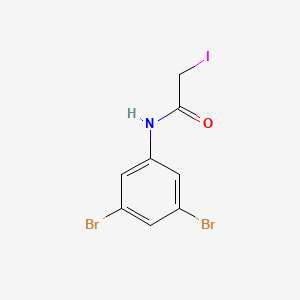
![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)



